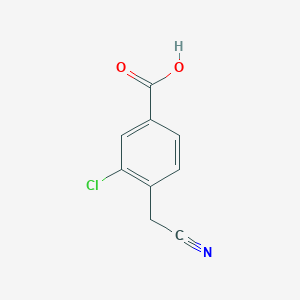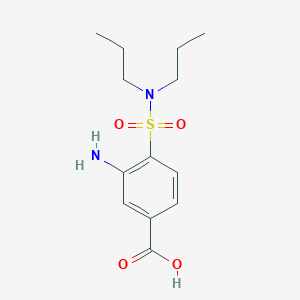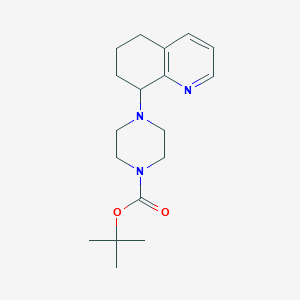![molecular formula C13H8O4S2 B13896167 (4,8-dioxothieno[3,2-f][1]benzothiol-2-yl)methyl acetate CAS No. 656241-21-3](/img/structure/B13896167.png)
(4,8-dioxothieno[3,2-f][1]benzothiol-2-yl)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,8-dioxothieno3,2-fbenzothiol-2-yl)methyl acetate is a complex organic compound characterized by its unique thieno-benzothiol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,8-dioxothieno3,2-fbenzothiol-2-yl)methyl acetate typically involves multi-step organic reactions. One common method includes the cyclization of 2-aminothiophenols with carbon dioxide in the presence of diethylsilane, catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at high pressure . This method yields various benzothiazoles, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(4,8-dioxothieno3,2-fbenzothiol-2-yl)methyl acetate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Aplicaciones Científicas De Investigación
(4,8-dioxothieno3,2-fbenzothiol-2-yl)methyl acetate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of (4,8-dioxothieno3,2-fbenzothiol-2-yl)methyl acetate involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but initial studies suggest involvement in oxidative stress response and cellular signaling .
Comparación Con Compuestos Similares
Similar Compounds
Trifluorotoluene: An organic compound with similar solvating properties, used in organic synthesis and as an intermediate in pharmaceuticals.
Benzothiazoles: A class of compounds with anti-tubercular activity, synthesized through various pathways.
Benzo[1,2-d4,5-d’]bis([1,2,3]thiadiazole): Used in the synthesis of OLEDs and organic solar cells components.
Uniqueness
(4,8-dioxothieno3,2-fbenzothiol-2-yl)methyl acetate stands out due to its unique thieno-benzothiol structure, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
656241-21-3 |
|---|---|
Fórmula molecular |
C13H8O4S2 |
Peso molecular |
292.3 g/mol |
Nombre IUPAC |
(4,8-dioxothieno[3,2-f][1]benzothiol-2-yl)methyl acetate |
InChI |
InChI=1S/C13H8O4S2/c1-6(14)17-5-7-4-9-10(15)8-2-3-18-12(8)11(16)13(9)19-7/h2-4H,5H2,1H3 |
Clave InChI |
XMLWMBFZLBAVFQ-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H](C(=O)OC)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(=O)OCC1=CC2=C(S1)C(=O)C3=C(C2=O)C=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-2-oxaspiro[4.4]nonan-1-one](/img/structure/B13896084.png)






![2-[[2-(dipropylamino)cyclohexyl]carbamothioylamino]-3,3-dimethyl-N-propan-2-ylbutanamide](/img/structure/B13896125.png)
![5-(tert-Butyl)-2-methylbenzo[d]oxazol-7-amine](/img/structure/B13896140.png)
![Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;carbonic acid](/img/structure/B13896142.png)
![2-[[(2-Chlorophenyl)methylamino]methyl]aniline](/img/structure/B13896151.png)
![2-Chloro-6-methoxy-4-[(methylsulfanyl)methyl]pyridine](/img/structure/B13896160.png)

![3-(Phenylmethyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride](/img/structure/B13896164.png)
